molecular formula C13H24O B042194 6-Isopropyldecahydronaphthalen-2-OL CAS No. 34131-99-2

6-Isopropyldecahydronaphthalen-2-OL

Cat. No. B042194
CAS RN: 34131-99-2
M. Wt: 196.33 g/mol
InChI Key: JBMLIVNFPGPRCB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds closely related to 6-Isopropyldecahydronaphthalen-2-ol typically involves multi-step chemical processes. For example, a study outlines the synthesis of various 2-(N-substituted amino)-6-alkoxy-1,2,3,4-tetrahydronaphthalen-1-ols, which are synthesized through a five-step sequence starting from 3,4-dihydro-1 (2H)-naphthalenone derivatives (Miyake et al., 1983). These methodologies might be adaptable for the synthesis of 6-Isopropyldecahydronaphthalen-2-ol, suggesting a complex yet achievable synthetic route.

Molecular Structure Analysis

Molecular structure analysis often employs computational methods to predict the behavior and properties of compounds. For dihydronaphthalenes, a significant aspect is their stereochemistry and conformational preferences, which can be inferred from studies on similar molecules. For instance, the synthesis and analysis of 1,2-dihydronaphthalenes from isobenzopyrylium ions highlight the importance of stereochemistry in determining the compounds' reactivity and potential applications (Qian et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of naphthalene derivatives is influenced by their structure. Studies on the cycloaddition reactions and synthesis of dihydronaphthalene scaffolds provide insights into the types of chemical reactions these compounds can undergo (Fang et al., 2009). These reactions often involve complex mechanisms and can lead to a wide range of products, indicating that 6-Isopropyldecahydronaphthalen-2-ol may participate in similarly diverse chemical transformations.

Physical Properties Analysis

The physical properties of naphthalene derivatives, including solubility, melting point, and boiling point, are crucial for their practical application. While specific data for 6-Isopropyldecahydronaphthalen-2-ol was not found, the properties of similar compounds can provide approximate expectations. For example, the purification and analysis of diisopropylnaphthalene isomers shed light on their melting and boiling points, which are critical for their processing and application (Tian et al., 2007).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and the ability to undergo specific reactions, are fundamental characteristics. Studies on the synthesis and reactivity of naphthalene derivatives provide a foundation for understanding the chemical behavior of 6-Isopropyldecahydronaphthalen-2-ol. For instance, the selective synthesis of 2,6-dimethylnaphthalene via a two-step process highlights the strategic manipulation of naphthalene derivatives to achieve desired outcomes (Kim et al., 2006).

Scientific Research Applications

Catalytic Applications

The methylation of 2-methylnaphthalene over metal-loaded beta zeolite catalysts demonstrates the synthesis of dimethylnaphthalene isomers, crucial for producing polyethylene naphthalate and polybutylene naphthalate. The study highlights the enhancement of catalytic activity and selectivity through Zr impregnation on beta zeolite catalysts, showcasing the potential of such modifications in industrial chemical synthesis processes (Güleç, Sher, & Karaduman, 2018).

Environmental and Biochemical Insights

The biochemical and ecological control of geosmin and 2-methylisoborneol in source waters has been extensively studied, indicating the complexity of managing these compounds in the water industry. This research underscores the importance of understanding microbial production and the storage and release mechanisms of these compounds to effectively manage drinking water quality (Jüttner & Watson, 2007).

Synthetic Chemistry

The photogeneration and reactivity of naphthoquinone methides for DNA alkylating agents reflect innovative approaches in the synthesis of bifunctional binaphthalenyl derivatives. This research provides insights into the synthesis and potential applications of these compounds in therapeutic contexts, demonstrating the versatility of 6-Isopropyldecahydronaphthalen-2-ol derivatives in medicinal chemistry (Verga et al., 2010).

Safety and Hazards

The safety data sheet for 6-Isopropyldecahydronaphthalen-2-OL indicates that it has acute toxicity when ingested (Category 4, H302) and can cause skin corrosion/irritation (Category 2, H315) .

properties

IUPAC Name

6-propan-2-yl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O/c1-9(2)10-3-4-12-8-13(14)6-5-11(12)7-10/h9-14H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBMLIVNFPGPRCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC2CC(CCC2C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70865704
Record name 6-Isopropyl-2-decahydronaphthalenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Isopropyldecahydronaphthalen-2-OL

CAS RN

34131-99-2
Record name Decahydro-6-(1-methylethyl)-2-naphthalenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34131-99-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Naphthalenol, decahydro-6-(1-methylethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034131992
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Naphthalenol, decahydro-6-(1-methylethyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 6-Isopropyl-2-decahydronaphthalenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70865704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Decahydro-6-isopropyl-2-naphthol
Source European Chemicals Agency (ECHA)
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